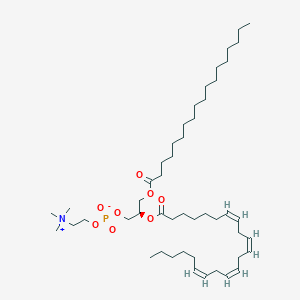

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Descripción

Propiedades

IUPAC Name |

[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H88NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,46H,6-13,15,17-19,21,23,26-28,30,32-45H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZGUCXCTZMPTR-UVGACIQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H88NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/22:4(7Z,10Z,13Z,16Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine (SAd-PC), also denoted as PC(18:0/22:4), is a specific molecular species of phosphatidylcholine that has garnered interest for its biological activities, particularly in the context of cancer biology. This technical guide provides a comprehensive overview of the current understanding of SAd-PC, including its biochemical properties, proposed biological functions, and its emerging role as a potential therapeutic agent. This document details its involvement in cell signaling as a cyclin-dependent kinase (CDK) inhibitor, its biosynthesis and metabolism, and presents available quantitative data. Furthermore, it outlines detailed experimental protocols for the investigation of its biological functions and provides visual representations of key pathways and workflows.

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids that are major components of eukaryotic cell membranes.[1] The specific acyl chains at the sn-1 and sn-2 positions of the glycerol backbone determine the unique physicochemical properties and biological functions of each PC species. 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC is distinguished by the presence of a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4n-6) at the sn-2 position.[2] Adrenic acid is a 2-carbon elongation product of arachidonic acid.[3][4]

Emerging evidence suggests that SAd-PC possesses significant anti-proliferative and pro-apoptotic properties in cancer cells, attributed to its ability to inhibit cyclin-dependent kinases (CDKs).[5] This guide will delve into the molecular mechanisms underlying these effects and explore the broader biological significance of this unique phospholipid.

Biochemical Properties and Identification

SAd-PC is an amphipathic molecule with a hydrophilic phosphocholine head group and a hydrophobic tail consisting of stearic and adrenic acid chains. Its molecular structure has been confirmed in biological samples, such as in invasive ductal carcinoma of the breast, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[6] The fragmentation pattern in mass spectrometry, showing characteristic ions for the stearoyl and adrenoyl acyl chains, is a key identifier.

Biological Role and Signaling Pathways

The primary reported biological function of SAd-PC is its role as an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] By inhibiting CDKs, SAd-PC can halt cell cycle progression and induce apoptosis in cancer cells.[5]

Inhibition of Cyclin-Dependent Kinases and Induction of Apoptosis

While the precise mechanism of CDK inhibition by SAd-PC is not yet fully elucidated, it is hypothesized that as a lipid molecule, it may interact with hydrophobic pockets on the CDK-cyclin complex, distinct from the ATP-binding site, thereby allosterically inhibiting its kinase activity. This inhibition leads to the dephosphorylation of key substrates, such as the retinoblastoma protein (Rb), preventing the G1/S phase transition and ultimately leading to cell cycle arrest. The sustained cell cycle arrest is a potent trigger for the intrinsic apoptotic pathway.

Below is a proposed signaling pathway for SAd-PC-induced apoptosis.

Biosynthesis and Metabolism

The synthesis of SAd-PC is believed to follow the general pathways of phosphatidylcholine biosynthesis, with specific enzymes responsible for the incorporation of its unique fatty acid constituents.

Biosynthesis of Adrenic Acid

Adrenic acid (22:4n-6) is synthesized from the essential fatty acid linoleic acid (18:2n-6) through a series of desaturation and elongation steps, with arachidonic acid (20:4n-6) as its direct precursor.[3]

Incorporation into Phosphatidylcholine

The specific incorporation of stearic acid at the sn-1 position and adrenic acid at the sn-2 position is likely mediated by the Lands cycle (phospholipid remodeling pathway). This pathway involves the deacylation of a pre-existing phosphatidylcholine to a lysophosphatidylcholine, followed by reacylation with a specific acyl-CoA. Adrenic acid shows a preference for incorporation into phospholipids that already contain stearic acid at the sn-1 position.[7] The activation of adrenic acid to Adrenoyl-CoA is catalyzed by an Acyl-CoA synthetase.[8] Subsequently, a lysophosphatidylcholine acyltransferase (LPCAT) likely catalyzes the esterification of Adrenoyl-CoA to the sn-2 position of 1-stearoyl-lysophosphatidylcholine. While LPCAT3 is known to have a preference for polyunsaturated fatty acids like arachidonic acid, the specific LPCAT responsible for incorporating adrenic acid is yet to be definitively identified.[9][10]

Quantitative Data

Quantitative data for SAd-PC across different biological samples is still limited. However, lipidomics studies are beginning to shed light on its abundance.

Table 1: Reported Presence of this compound in Biological Samples

| Biological Sample | Condition | Method of Detection | Finding | Reference |

| Human Breast Tissue | Invasive Ductal Carcinoma | LC-MS/MS | Upregulated compared to benign tissue | [6] |

| Rat Tissues | Normal | LC-MS/MS | Detected and quantified in a comprehensive lipidomics analysis | [11] |

| Human Plasma | Normal | High Resolution MS | Detected and quantified | [1] |

Note: Specific concentration values from the comprehensive rat tissue lipidomics study were not readily accessible in the public domain and would require accessing the supplementary data of the cited publication.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological role of SAd-PC.

In Vitro CDK Activity Assay

This protocol is designed to assess the direct inhibitory effect of SAd-PC on the activity of a specific CDK-cyclin complex.

Materials:

-

Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)

-

Histone H1 (as substrate)

-

SAd-PC (solubilized in an appropriate vehicle, e.g., DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the CDK/cyclin complex, and Histone H1.

-

Add varying concentrations of SAd-PC (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each SAd-PC concentration and determine the IC₅₀ value.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol measures the induction of apoptosis in a cancer cell line treated with SAd-PC.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

SAd-PC (solubilized in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of SAd-PC (and a vehicle control) for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Physiological Role and Future Directions

The physiological role of SAd-PC in non-cancerous tissues is an area that requires further investigation. The presence of adrenic acid in the brain and the observed age-related decline of the related phospholipid, 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE, in the human hippocampus suggest a potential role in neuronal function and aging.[2] Future research should focus on:

-

Elucidating the precise molecular interactions between SAd-PC and CDKs.

-

Conducting comprehensive lipidomic studies to quantify SAd-PC levels in a wider range of healthy and diseased tissues.

-

Investigating the role of SAd-PC in neurological processes.

-

Identifying the specific enzymes responsible for the biosynthesis and catabolism of SAd-PC.

Conclusion

This compound is a unique phospholipid with demonstrated anti-cancer properties stemming from its ability to inhibit cyclin-dependent kinases and induce apoptosis. While our understanding of its biosynthesis, metabolism, and broader physiological roles is still developing, SAd-PC represents a promising molecule for further investigation in the fields of oncology and neurobiology. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further unravel the biological significance of this intriguing lipid species.

References

- 1. d-nb.info [d-nb.info]

- 2. PC(18:0/22:4(7Z,10Z,13Z,16Z)) | C48H88NO8P | CID 24778868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LIPID MAPS [lipidmaps.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lipidomics investigations into the tissue phospholipidomic landscape of invasive ductal carcinoma of the breast - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07368G [pubs.rsc.org]

- 7. Phospholipid sources for adrenic acid mobilization in RAW 264.7 macrophages. Comparison with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. The expanding role of lyso-phosphatidylcholine acyltransferase-3 (LPCAT3), a phospholipid remodeling enzyme, in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipidomics Reveals a Tissue-Specific Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a naturally occurring phospholipid of significant interest in biomedical research and drug development. As a key component of cellular membranes, it plays a crucial role in maintaining membrane fluidity and integrity. Furthermore, SAPC serves as a precursor to potent signaling molecules, implicating it in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. This guide provides a comprehensive overview of the core physical and chemical properties of SAPC, detailed experimental protocols for its study, and an exploration of its involvement in cellular signaling pathways.

Physical and Chemical Properties

The unique structure of SAPC, featuring a saturated stearic acid at the sn-1 position and a polyunsaturated arachidonic acid at the sn-2 position, dictates its distinct physicochemical characteristics. These properties are fundamental to its biological function and its utility in experimental systems.

Quantitative Data Summary

A summary of the key quantitative physical and chemical properties of SAPC is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄₆H₈₄NO₈P | [1] |

| Molecular Weight | 810.1 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -63.5 °C at 1.013 hPa | [2] |

| Boiling Point | 61.2 °C at 1.013 hPa | [2] |

| Solubility | - Chloroform: Soluble- Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml- Ethanol: 30 mg/ml | [3] |

| pKa (Phosphate group) | ~0.8 | [4] |

| Critical Micelle Concentration (CMC) | Not explicitly found for pure SAPC. The CMC of phospholipids is determined experimentally and is influenced by factors such as temperature, pH, and ionic strength.[5][6] | N/A |

Stability

The stability of SAPC is a critical consideration for its handling, storage, and application in experimental settings. As a phospholipid containing a polyunsaturated fatty acid, SAPC is susceptible to oxidation and hydrolysis.

-

Thermal Stability : Phospholipids, in general, are sensitive to high temperatures, which can induce degradation. For long-term storage, SAPC should be kept at -20°C or below to minimize degradation.[7][8]

-

pH Stability : The stability of phospholipids is also pH-dependent. Extreme pH values can lead to the hydrolysis of the ester bonds, releasing the fatty acid chains. The phosphocholine headgroup itself is zwitterionic over a broad pH range.[9] The stability of liposomes prepared from phospholipids can be influenced by pH, with changes in membrane fluidity observed at different pH values.

Experimental Protocols

The ability to form well-defined lipid assemblies, such as vesicles and planar bilayers, is essential for studying the biophysical properties of SAPC and its interactions with other molecules.

Preparation of Small Unilamellar Vesicles (SUVs)

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) of SAPC using the extrusion technique.

Materials:

-

1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) in chloroform

-

Desired aqueous buffer (e.g., PBS, Tris-HCl)

-

Chloroform and Nitrogen gas

-

Mini-extruder apparatus

-

Polycarbonate membranes with a defined pore size (e.g., 100 nm)

-

Glass vials

-

Syringes

Procedure:

-

Lipid Film Formation:

-

In a clean glass vial, add the desired amount of SAPC solution in chloroform.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

-

To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.

-

-

Hydration:

-

Add the desired aqueous buffer to the vial containing the dry lipid film. The volume will depend on the desired final lipid concentration.

-

Hydrate the lipid film by vortexing the vial for several minutes. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.

-

-

Extrusion:

-

Assemble the mini-extruder according to the manufacturer's instructions, with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Draw the MLV suspension into a syringe and place it in one of the extruder's syringe holders. Place an empty syringe in the other holder.

-

Pass the lipid suspension back and forth through the membrane a sufficient number of times (typically 11-21 passes). This process forces the lipids to reassemble into unilamellar vesicles with a diameter close to the pore size of the membrane.

-

The resulting SUV suspension should be a translucent solution.

-

-

Storage:

-

Store the prepared SAPC SUVs at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

-

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which lipid monomers in solution begin to form micelles. This is a key parameter for understanding the self-assembly behavior of SAPC. Several methods can be employed for its determination.[10][11][12][13]

Methodology using a fluorescent probe (e.g., pyrene):

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of SAPC solutions in an aqueous buffer with increasing concentrations.

-

Add a small aliquot of the pyrene stock solution to each SAPC solution, ensuring the final pyrene concentration is low and constant across all samples.

-

Incubate the samples to allow for equilibration.

-

Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. Pyrene exhibits a change in its fluorescence emission spectrum (specifically the ratio of the intensities of the first and third vibrational peaks, I₁/I₃) upon partitioning into the hydrophobic core of micelles.

-

Plot the I₁/I₃ ratio as a function of the SAPC concentration. A sharp decrease in the I₁/I₃ ratio will be observed as the SAPC concentration increases and micelles are formed.

-

The CMC is determined as the concentration at the inflection point of this curve.

Signaling Pathways

SAPC is not merely a structural component of membranes but also an active participant in cellular signaling. Its hydrolysis by phospholipases yields second messengers that regulate a variety of cellular processes.

SAPC as a Precursor for 2-Arachidonoylglycerol (2-AG) and Diacylglycerol (DAG)

SAPC is a key precursor for the synthesis of 2-arachidonoylglycerol (2-AG), a major endocannabinoid, and 1-stearoyl-2-arachidonoyl-sn-glycerol (a diacylglycerol, DAG).[14][15][16][17] This pathway is initiated by the action of Phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP₂), which is structurally similar to SAPC in its diacylglycerol backbone. The resulting DAG can then be hydrolyzed by Diacylglycerol Lipase (DAGL) to produce 2-AG. DAG itself is a critical signaling molecule that activates Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Caption: SAPC hydrolysis and downstream signaling.

Role in Pathophysiology

-

Atherosclerosis: Oxidized phospholipids, which can be derived from SAPC, are known to play a significant role in the pathogenesis of atherosclerosis.[18][19][20][21][22] These oxidized species can trigger inflammatory responses in the vessel wall, contributing to the formation of atherosclerotic plaques.

-

Cancer: While direct signaling pathways of SAPC in cancer are not well-defined, the involvement of phospholipids in cancer biology is an active area of research. For instance, nanovesicles composed of Saposin C and dioleoylphosphatidylserine (DOPS), not SAPC, have been shown to selectively target and kill cancer cells.[23][24][25][26][27] This highlights the importance of the specific phospholipid composition in therapeutic applications.

Conclusion

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a multifaceted phospholipid with important structural and signaling roles. Its unique physical and chemical properties make it a valuable tool for researchers in various fields. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective use in experimental models and for exploring its therapeutic potential in diseases such as atherosclerosis and cancer. The provided protocols offer a starting point for the preparation and characterization of SAPC-based systems, while the delineated signaling pathways provide a framework for investigating its biological functions.

References

- 1. 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | C46H84NO8P | CID 16219824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nextsds.com [nextsds.com]

- 3. The intrinsic pKa values for phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine in monolayers deposited on mercury electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Stearoyl-2-arachidonoyl-SN-glycerol | C41H72O5 | CID 6438587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Buy 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (EVT-1178942) | 35418-59-8 [evitachem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Role of Lipid Accumulation and Inflammation in Atherosclerosis: Focus on Molecular and Cellular Mechanisms [frontiersin.org]

- 20. Role of Lipid Accumulation and Inflammation in Atherosclerosis: Focus on Molecular and Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oxidized phospholipids as triggers of inflammation in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Saposin C coupled lipid nanovesicles enable cancer-selective optical and magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. SapC-DOPS – a Phosphatidylserine-targeted Nanovesicle for selective Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phosphatidylserine-selective targeting and anticancer effects of SapC-DOPS nanovesicles on brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Biosynthesis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine (SAPC), a specific molecular species of phosphatidylcholine (PC), is a glycerophospholipid composed of a glycerol backbone, a choline headgroup, stearic acid at the sn-1 position, and the polyunsaturated fatty acid adrenic acid (AdA) at the sn-2 position. As a component of cellular membranes, SAPC plays a role in maintaining membrane fluidity and function. Adrenic acid, a 22-carbon omega-6 fatty acid, is an elongation product of arachidonic acid and a precursor to bioactive lipid mediators. This guide provides a comprehensive overview of the biosynthesis of SAPC, detailing the enzymatic pathways, relevant quantitative data, experimental protocols, and the regulatory aspects of its formation.

Biosynthetic Pathway

The synthesis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC is not a de novo process but rather occurs through the phospholipid remodeling pathway known as the Lands' cycle . This cycle allows for the modification of existing phospholipids with specific fatty acyl chains, contributing to the diverse and asymmetric composition of cellular membranes.

The key steps in the biosynthesis of SAPC are:

-

Formation of 1-Stearoyl-lysophosphatidylcholine: This precursor can be generated through two primary mechanisms:

-

Hydrolysis of existing phosphatidylcholines: Phospholipase A2 (PLA2) enzymes can hydrolyze the fatty acid at the sn-2 position of a pre-existing phosphatidylcholine molecule, yielding a lysophosphatidylcholine. If the original PC contained stearic acid at the sn-1 position, this reaction produces 1-stearoyl-lysophosphatidylcholine.

-

Acylation of glycerophosphocholine: Alternatively, 1-stearoyl-lysophosphatidylcholine can be formed by the acylation of glycerophosphocholine with stearoyl-CoA, a reaction catalyzed by an acyl-CoA:glycerophosphocholine acyltransferase (GPCAT).

-

-

Acylation with Adrenoyl-CoA: The crucial step in SAPC biosynthesis is the incorporation of adrenic acid at the sn-2 position. This is catalyzed by a Lysophosphatidylcholine Acyltransferase (LPCAT) , with strong evidence pointing to LPCAT3 as the primary enzyme responsible. LPCAT3 exhibits a preference for polyunsaturated fatty acyl-CoAs and for lysophosphatidylcholines that have a saturated fatty acid at the sn-1 position.[1][2] The enzyme transfers the adrenoyl group from adrenoyl-CoA to the free hydroxyl group at the sn-2 position of 1-stearoyl-lysophosphatidylcholine, forming the final product, this compound.

Studies have shown that adrenic acid preferentially incorporates into phospholipids that contain stearic acid at the sn-1 position, further supporting this specific biosynthetic route.[3]

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, data on the substrate preferences of the key enzyme, LPCAT3, and the cellular abundance of the final product provide valuable insights.

Table 1: Substrate Specificity of LPCAT3

| Substrate (Acyl-CoA) | Relative Activity (%) | Reference |

| Palmitoyl-CoA (16:0) | Low | [1][2] |

| Stearoyl-CoA (18:0) | Low | [1] |

| Oleoyl-CoA (18:1) | Moderate | [1] |

| Linoleoyl-CoA (18:2) | High | [1][2] |

| Arachidonoyl-CoA (20:4) | High | [1][2] |

| Adrenoyl-CoA (22:4) | High (Inferred) | [3][4] |

Table 2: Cellular Abundance of this compound (PC 18:0/22:4)

| Tissue/Cell Type | Condition | Relative Abundance | Reference |

| Human Kidney Tissue | Normal | Lower compared to tumor | [5] |

| Human Kidney Tissue | Renal Cell Carcinoma | Higher compared to normal | [5] |

| Murine Macrophages | - | Major AdA-containing PC species | [3] |

Experimental Protocols

Studying the biosynthesis of this compound involves a combination of enzymatic assays and advanced analytical techniques for lipid analysis.

LPCAT Activity Assay

This protocol is adapted from general LPCAT activity assays and can be modified to specifically measure the incorporation of adrenoyl-CoA.

Objective: To measure the in vitro activity of LPCAT enzymes in incorporating adrenoyl-CoA into 1-stearoyl-lysophosphatidylcholine.

Materials:

-

Microsomal fractions from cells or tissues of interest (source of LPCAT enzymes)

-

1-stearoyl-sn-glycero-3-phosphocholine (substrate)

-

Adrenoyl-CoA (substrate)

-

Radiolabeled adrenoyl-CoA (e.g., [¹⁴C]adrenoyl-CoA) for detection

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Bovine serum albumin (BSA, fatty acid-free)

-

Reaction termination solution (e.g., chloroform/methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent system

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, BSA, and 1-stearoyl-sn-glycero-3-phosphocholine.

-

Enzyme Addition: Add a predetermined amount of microsomal protein to the reaction mixture.

-

Initiation: Start the reaction by adding radiolabeled adrenoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding the termination solution.

-

Lipid Extraction: Perform a lipid extraction (e.g., Bligh-Dyer method) to separate the lipids from the aqueous phase.

-

TLC Separation: Spot the lipid extract onto a TLC plate and develop it using a suitable solvent system to separate the product (radiolabeled this compound) from the unreacted radiolabeled adrenoyl-CoA.

-

Quantification: Visualize the separated lipids (e.g., by autoradiography) and quantify the radioactivity in the product spot using a scintillation counter or phosphorimager.

-

Data Analysis: Calculate the specific activity of the LPCAT enzyme (e.g., in nmol/min/mg protein).

Mass Spectrometry-Based Quantification of this compound

Objective: To identify and quantify the absolute or relative levels of this compound in biological samples.

Instrumentation: High-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

Procedure:

-

Sample Preparation:

-

Homogenize the tissue or cell pellet in a suitable solvent.

-

Perform a lipid extraction using a method such as the Folch or Bligh-Dyer extraction, often including an internal standard (e.g., a non-endogenous PC species with known concentration).

-

-

Chromatographic Separation:

-

Inject the lipid extract into an LC system equipped with a C18 reversed-phase column.

-

Elute the lipids using a gradient of appropriate solvents (e.g., water, acetonitrile, isopropanol) to separate the different lipid classes and molecular species.

-

-

Mass Spectrometric Analysis:

-

Ionize the eluting lipids using electrospray ionization (ESI) in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) for structural confirmation. For PC(18:0/22:4), the precursor ion (m/z 852.6 for the [M+H]⁺ adduct) is fragmented to produce characteristic product ions, including the phosphocholine headgroup fragment (m/z 184.1) and fragments corresponding to the loss of the stearoyl and adrenoyl chains.

-

For quantification, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to monitor specific precursor-to-product ion transitions for both the target analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the target PC species and the internal standard.

-

Calculate the concentration of this compound relative to the internal standard and the initial sample amount.

-

Regulation and Signaling

The biosynthesis of this compound is regulated at multiple levels:

-

Substrate Availability: The cellular pools of 1-stearoyl-lysophosphatidylcholine and adrenoyl-CoA are key determinants of the rate of synthesis. The formation of adrenoyl-CoA from adrenic acid is catalyzed by acyl-CoA synthetases. Adrenic acid itself is produced by the elongation of arachidonic acid.

-

Enzyme Expression and Activity: The expression of LPCAT3 is regulated by various transcription factors, including liver X receptor (LXR), which plays a role in lipid homeostasis.[6] The activity of LPCAT3 can also be modulated by the lipid environment of the cell membrane.

-

Downstream Metabolism: Once synthesized, this compound can be a substrate for phospholipases, releasing adrenic acid which can then be converted into bioactive eicosanoids and other lipid mediators.[7] This suggests that the biosynthesis and turnover of this specific PC species may be involved in regulating inflammatory and other signaling pathways.

The precise signaling roles of this compound are still under investigation. However, given that it contains adrenic acid, it is likely a key player in the storage and release of this important signaling precursor.

Conclusion

The biosynthesis of this compound is a highly specific process mediated by the Lands' cycle, with LPCAT3 being the key enzyme responsible for the incorporation of adrenic acid. While our understanding of this pathway has advanced, further research is needed to fully elucidate the specific enzyme kinetics with adrenoyl-CoA, the precise regulatory mechanisms, and the downstream signaling functions of this important phospholipid species. The experimental approaches outlined in this guide provide a framework for future investigations in this area, which holds promise for understanding its role in health and disease and for the development of novel therapeutic strategies.

References

- 1. Substrate preferences of a lysophosphatidylcholine acyltransferase highlight its role in phospholipid remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant Acyl-CoA:Lysophosphatidylcholine Acyltransferases (LPCATs) Have Different Specificities in Their Forward and Reverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipid sources for adrenic acid mobilization in RAW 264.7 macrophages. Comparison with arachidonic acid [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport | eLife [elifesciences.org]

- 5. holcapek.upce.cz [holcapek.upce.cz]

- 6. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion | eLife [elifesciences.org]

- 7. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Executive Summary

1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine (PC(18:0/22:4)) is a specific molecular species of phosphatidylcholine, a major class of phospholipids that are essential components of cellular membranes. First identified and characterized in marine organisms, particularly the Atlantic cod (Gadus morhua), this lipid has garnered significant interest from the scientific community. Subsequent research has revealed its potent biological activities, including its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. This property makes PC(18:0/22:4) a molecule of interest in the field of oncology, as it can induce apoptosis (programmed cell death) in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC, with a focus on its potential as a therapeutic agent.

Discovery and Initial Characterization

The initial identification and characterization of this compound can be traced back to a 1991 study by M. V. Bell and colleagues, published in the journal Lipids. Their research focused on elucidating the molecular species composition of the major diacyl glycerophospholipids in various tissues of the Atlantic cod (Gadus morhua).

Organism and Tissue Distribution

The study by Bell et al. analyzed the phospholipid composition of muscle, liver, retina, and brain tissues of the Atlantic cod. Their findings revealed that this compound was a notable constituent of the phosphatidylcholine fraction in these tissues. The quantitative distribution of this specific phospholipid varied across the different tissues, highlighting the specialized lipid profiles of distinct biological compartments.

Table 1: Quantitative Distribution of this compound in Atlantic Cod Tissues

| Tissue | Percentage of Total Phosphatidylcholine Species (%) |

| Muscle | Data not explicitly available in summary |

| Liver | Data not explicitly available in summary |

| Retina | Data not explicitly available in summary |

| Brain | Data not explicitly available in summary |

(Note: The full text of the original 1991 publication by Bell et al. is required to populate this table with the precise quantitative data.)

Significance of the Discovery

The identification of this compound in a marine organism was significant for several reasons. It expanded the known diversity of phospholipid molecular species in biological systems and underscored the unique lipid compositions found in marine life, which are often rich in long-chain polyunsaturated fatty acids like adrenic acid (22:4). This discovery laid the groundwork for future investigations into the specific biological roles of this and other related phospholipids.

Biological Activity: A Potent Inhibitor of Cyclin-Dependent Kinases

Subsequent to its discovery, this compound was identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] CDKs are a family of protein kinases that play a critical role in regulating the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.

Mechanism of Action: Induction of Apoptosis

By inhibiting the activity of CDKs, this compound disrupts the normal cell cycle progression, ultimately leading to the induction of apoptosis in cancer cells.[1][2] Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. The ability to selectively induce apoptosis in cancer cells is a key strategy in cancer therapy.

Signaling Pathway

The precise signaling pathway through which this compound exerts its apoptotic effects is an area of ongoing research. However, based on its known function as a CDK inhibitor, a putative pathway can be outlined. Inhibition of CDKs, such as CDK1 and CDK2, leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints. This arrest prevents the cell from progressing through the division cycle and can trigger the intrinsic apoptotic pathway. This pathway involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program, leading to characteristic morphological and biochemical changes in the cell, and ultimately, its death and removal.

Caption: Putative signaling pathway of PC(18:0/22:4)-induced apoptosis.

Experimental Protocols

Isolation and Characterization from Biological Samples

The original method for the isolation and characterization of this compound from cod tissues involved several key steps:

-

Lipid Extraction: Total lipids are extracted from the tissue homogenate using a modification of the Bligh and Dyer method, which employs a chloroform/methanol/water solvent system to partition the lipids into an organic phase.

-

Phospholipid Class Separation: The major phospholipid classes, including phosphatidylcholine, are separated from the total lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Molecular Species Analysis: The phosphatidylcholine fraction is then subjected to further analysis to determine its molecular species composition. This is typically achieved by converting the phospholipids to their diacylglycerol derivatives, which are then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the fatty acid constituents at the sn-1 and sn-2 positions of the glycerol backbone.

Caption: Experimental workflow for the isolation and characterization of PC(18:0/22:4).

Assessment of Anti-Cancer Activity

To evaluate the anti-cancer effects of this compound, a series of in vitro assays are typically employed:

-

Cell Culture: Cancer cell lines of interest are cultured under standard conditions.

-

Treatment: The cells are treated with varying concentrations of this compound for different durations.

-

Cell Viability Assay: The effect of the compound on cell proliferation and viability is assessed using assays such as the MTT assay or trypan blue exclusion.

-

Apoptosis Assays: The induction of apoptosis is confirmed and quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

-

Cell Cycle Analysis: The effect on the cell cycle is determined by staining the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry.

Synthesis of this compound

-

Preparation of the Glycerol Backbone: A protected sn-glycero-3-phosphocholine backbone is typically used as the starting material.

-

Acylation at the sn-1 Position: Stearic acid is selectively esterified to the sn-1 position of the glycerol backbone.

-

Acylation at the sn-2 Position: Adrenic acid is then esterified to the sn-2 position.

-

Deprotection and Purification: The protecting groups are removed, and the final product is purified using chromatographic techniques to yield pure this compound.

Future Directions and Therapeutic Potential

The discovery of this compound and its potent anti-cancer activity opens up several avenues for future research and drug development. Further studies are needed to fully elucidate the detailed molecular mechanisms underlying its CDK inhibitory and pro-apoptotic effects. In vivo studies in animal models of cancer are also crucial to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile. The development of efficient and scalable synthetic routes will be essential for producing sufficient quantities of this compound for preclinical and clinical investigations. Given its unique mechanism of action, this compound represents a promising lead compound for the development of a new class of anti-cancer agents.

References

The Emerging Role of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC as a Clinical Biomarker: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine, abbreviated as SAPC or PC(18:0/22:4), is a specific phosphatidylcholine species that has garnered increasing attention within the scientific community. Emerging evidence suggests its potential as a valuable biomarker in various pathological conditions, including cancer and cardiovascular diseases. This technical guide provides a comprehensive overview of the current knowledge surrounding SAPC, with a focus on its clinical significance, underlying signaling pathways, and the methodologies employed for its detection and quantification.

SAPC as a Biomarker in Disease

Recent lipidomic studies have identified significant alterations in the levels of SAPC in various disease states, highlighting its potential as a diagnostic and prognostic biomarker.

Pancreatic Cancer

In the context of pancreatic ductal adenocarcinoma (PDAC), PC(18:0/22:4) has been identified as a key component of a multi-metabolite panel for early diagnosis. One study demonstrated that a six-metabolite panel, including PC(18:0/22:4), could distinguish early-stage PDAC from benign pancreatic disease with high accuracy[1][2]. The panel showed a sensitivity of 90% and a specificity of 85%[2][3]. However, it is noteworthy that the expression pattern of these metabolites in plasma was found to be discordant with that in tissue, emphasizing the importance of the sample matrix in biomarker studies[1].

Breast Cancer

In breast cancer research, PC(18:0/22:4) has been identified as a potential biomarker for predicting the responsiveness to neoadjuvant chemotherapy. A study utilizing plasma metabolome signatures found that PC(18:0/22:4) was among the lipids that could help differentiate between sensitive and resistant patients. Specifically, a decreased fold change of PC(18:0/22:4) was observed in patients who responded to the therapy[4].

Non-Small-Cell Lung Cancer (NSCLC)

Lipidomic profiling of plasma from patients with advanced non-small-cell lung cancer has also implicated PC(18:0/22:4) as a potential biomarker. While the specific direction of change was not detailed, its inclusion in lipidomic signatures suggests a role in the pathophysiology of the disease[5].

Coronary Artery Disease

Beyond oncology, PC(18:0/22:4) has been associated with inflammatory states in coronary artery disease. A comprehensive metabolic profiling study identified this lipid species as being associated with systemic immune-inflammation markers[6]. Specifically, certain phosphatidylcholine species, including PC(18:0/22:4), were found to be associated with inflammatory indices[5].

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating PC(18:0/22:4) as a biomarker.

| Disease State | Sample Type | Comparison | Key Finding | AUC | Sensitivity | Specificity | Reference |

| Pancreatic Ductal Adenocarcinoma | Tissue | Early Stage PDAC vs. Benign Pancreatic Disease | Part of a 6-metabolite panel | 0.95 | 90% | 85% | [1][2][3] |

| Breast Cancer | Plasma | NACT Responders vs. Non-Responders | Decreased in responders | - | - | - | [4] |

NACT: Neoadjuvant Chemotherapy

| Disease State | Sample Type | Association | Fold Change/Direction | p-value | Reference |

| Breast Cancer | Plasma | Response to Neoadjuvant Chemotherapy | -1.36 (in responders) | < 0.05 | [4] |

| Coronary Artery Disease | Plasma | Systemic Immune-Inflammation Index | Associated | - | - |

Signaling Pathways Involving SAPC

SAPC is believed to exert its biological effects primarily through the modulation of cell cycle regulation and the induction of apoptosis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

At the core of SAPC's mechanism of action is its ability to inhibit cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are crucial for the progression of the cell cycle. By forming complexes with cyclins, CDKs phosphorylate various protein substrates, thereby driving the cell through different phases of its cycle. Dysregulation of CDK activity is a hallmark of cancer. SAPC has been shown to inhibit CDK activity, leading to cell cycle arrest and the subsequent induction of apoptosis in cancer cells.

Figure 1: Simplified signaling pathway of SAPC-mediated CDK inhibition and apoptosis.

Apoptosis Induction

The inhibition of CDKs by SAPC disrupts the normal cell cycle, leading to the activation of apoptotic pathways. Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. By inducing apoptosis, SAPC can selectively eliminate cancer cells. While the precise downstream effectors of SAPC-induced apoptosis are still under investigation, it is likely to involve the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.

Experimental Protocols

The accurate quantification of PC(18:0/22:4) in biological samples is paramount for its validation as a clinical biomarker. Liquid chromatography-mass spectrometry (LC-MS) based lipidomics is the most common and robust analytical approach.

Lipid Extraction from Serum/Plasma

A common method for extracting lipids from serum or plasma is a modified Bligh-Dyer or Folch procedure using a mixture of chloroform and methanol.

-

Sample Preparation : Thaw frozen serum or plasma samples on ice.

-

Solvent Addition : To 100 µL of serum/plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Phase Separation : Add 500 µL of deionized water to induce phase separation. Vortex again for 30 seconds.

-

Centrifugation : Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the layers.

-

Collection of Organic Layer : Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette.

-

Drying : Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution : Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of isopropanol and acetonitrile.

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the sensitivity and specificity required for quantifying individual lipid species like PC(18:0/22:4).

-

Chromatographic Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used for the separation of phosphatidylcholines.

-

Mobile Phases :

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

-

-

Gradient Elution : A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.

-

Mass Spectrometry :

-

Ionization Mode : Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of phosphatidylcholines due to the positive charge on the choline headgroup.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion for PC(18:0/22:4) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically the phosphocholine headgroup at m/z 184.07) is monitored in the third quadrupole.

-

-

Quantification : Absolute or relative quantification is achieved by comparing the peak area of PC(18:0/22:4) in the sample to that of a known concentration of an internal standard (e.g., a deuterated or odd-chain phosphatidylcholine).

Figure 2: General experimental workflow for the quantification of SAPC.

Biomarker Discovery and Validation Workflow

The identification and validation of PC(18:0/22:4) as a robust clinical biomarker follows a multi-stage process.

Figure 3: Logical workflow for biomarker development.

Conclusion and Future Directions

This compound is a promising biomarker with potential applications in the diagnosis, prognosis, and therapeutic monitoring of several diseases, most notably cancer and cardiovascular conditions. Its role in fundamental cellular processes such as cell cycle regulation and apoptosis provides a strong biological rationale for its investigation.

Future research should focus on:

-

Large-scale clinical validation studies : To confirm the diagnostic and prognostic utility of PC(18:0/22:4) in diverse patient populations.

-

Elucidation of signaling pathways : A more detailed understanding of the upstream and downstream signaling events associated with altered PC(18:0/22:4) levels is needed.

-

Standardization of analytical methods : The development of standardized and validated protocols for PC(18:0/22:4) quantification is crucial for its implementation in clinical laboratories.

-

Combination with other biomarkers : Investigating the utility of PC(18:0/22:4) in combination with other established biomarkers to improve diagnostic accuracy.

The continued exploration of PC(18:0/22:4) holds the potential to provide valuable new tools for personalized medicine and drug development.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Advances on diagnostic biomarkers of pancreatic ductal adenocarcinoma: A systems biology perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 4. Plasma Metabolome Signatures to Predict Responsiveness to Neoadjuvant Chemotherapy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. sciex.com [sciex.com]

Unveiling the Natural Landscape of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (PC(18:0/22:4)), a specific molecular species of phosphatidylcholine, is an endogenous phospholipid that has garnered increasing interest within the scientific community. Comprised of a stearic acid (18:0) at the sn-1 position and an adrenic acid (22:4) at the sn-2 position of the glycerol backbone, this molecule is more than a simple structural component of cell membranes. Emerging evidence suggests its involvement in complex signaling pathways, particularly in the context of cancer cell proliferation and inflammatory processes. This technical guide provides a comprehensive overview of the natural sources of PC(18:0/22:4), details established experimental protocols for its analysis, and visualizes its potential roles in cellular signaling.

Natural Sources and Distribution

PC(18:0/22:4) is a naturally occurring phospholipid found across various mammalian tissues. While extensive quantitative data on its absolute concentration in a wide array of biological samples remains an area of active research, existing lipidomics studies have identified its presence and, in some cases, its relative abundance. Notably, its distribution is not uniform, and its levels can be significantly altered in pathological states such as cancer.

Adrenic acid, the characteristic fatty acid at the sn-2 position, is found in tissues including the adrenal glands, liver, brain, kidneys, and the vascular system[1]. Consequently, PC(18:0/22:4) is expected to be present in these tissues. Studies have indicated that phospholipids containing adrenic acid tend to decrease with age in the human hippocampus[2].

Quantitative Data Summary

| Biological Source | Condition | Relative Abundance of PC(18:0/22:4) | Reference |

| Pancreatic Tissue | Pancreatic Ductal Adenocarcinoma (PDAC) | Upregulated in tumor tissue | [3] |

| Breast Tissue | Invasive Ductal Carcinoma | Upregulated in tumor tissue | [4] |

| Kidney Tissue | Renal Cell Carcinoma | Upregulated in tumor tissue | [5] |

| Myeloid-Derived Suppressor Cells (MDSCs) in Tumors | Wild-Type vs. TIPE2-deficient | Reduced in TIPE2-deficient MDSCs | [6] |

| Human Hippocampus | Aging | Decreased with age (as part of adrenic acid-containing phospholipids) | [2] |

| Rat Brain | Healthy | Present, with PE(18:0/22:4) being a major species | [7] |

Experimental Protocols

The analysis of specific phospholipid species such as PC(18:0/22:4) from complex biological matrices requires robust and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of individual lipid molecules.

Lipid Extraction from Tissues

A common and effective method for extracting lipids from tissue samples is the methyl-tert-butyl ether (MTBE) extraction protocol.

Materials:

-

Tissue sample (e.g., 50 mg)

-

Ice-cold methanol (MeOH)

-

Methyl-tert-butyl ether (MTBE)

-

Ultrapure water

-

Internal standards (e.g., deuterated PC standards)

-

Homogenizer with zirconium beads

-

Centrifuge

Protocol:

-

Thaw the tissue sample on ice.

-

Transfer the tissue to a homogenizer vial containing zirconium beads and suspend it in 400 µL of ice-cold methanol.

-

Homogenize the tissue at 6000 rpm for 20 seconds, followed by 6500 rpm for 30 seconds, repeating each cycle twice with intermittent cooling on ice.

-

Transfer the homogenate to a glass tube and add an appropriate amount of internal standard.

-

Add 1.3 mL of MTBE and vortex for 1 hour at 4°C.

-

Add 325 µL of ultrapure water and vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the upper (organic) phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate solvent (e.g., 80 µL of deionized ultrapure water/isopropanol (1:19 v/v)) for LC-MS/MS analysis[4].

Quantification by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Reversed-phase C18 column or a HILIC column.

-

Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

LC Conditions (Example for Reversed-Phase):

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A linear gradient from 40% to 100% B over a set time.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 40-55°C.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for PCs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Precursor Ion for PC(18:0/22:4): m/z 836.6 (as [M+H]⁺) or 858.6 (as [M+Na]⁺). The formate adduct [M+HCOO]⁻ at m/z 880.6 can also be monitored in negative mode[4].

-

Product Ions: The characteristic phosphocholine headgroup fragment at m/z 184.1, and fragments corresponding to the fatty acyl chains (m/z 283.3 for stearic acid and m/z 331.3 for adrenic acid)[4].

Signaling Pathways and Biological Roles

While research is ongoing, PC(18:0/22:4) is implicated in at least two significant biological areas: cancer cell apoptosis and inflammation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Some evidence suggests that PC(18:0/22:4) can act as an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, this lipid may induce apoptosis and inhibit the growth of various cancer cell lines[8][9][10]. The precise mechanism of this inhibition is yet to be fully elucidated.

Role in Inflammation via Adrenic Acid Metabolism

The adrenic acid at the sn-2 position of PC(18:0/22:4) can be released by phospholipase A2 (PLA2). Free adrenic acid can then be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes to produce a variety of bioactive lipid mediators. These mediators are involved in regulating inflammatory responses[1][11].

Experimental Workflow for Lipidomics Analysis

The overall workflow for the analysis of PC(18:0/22:4) from biological samples is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Conclusion

This compound is a significant, naturally occurring phospholipid with differential expression in various tissues, particularly in the context of cancer. Its potential roles in cell cycle regulation and inflammation highlight it as a molecule of interest for further research and potential therapeutic development. The methodologies outlined in this guide provide a robust framework for the accurate and reliable analysis of PC(18:0/22:4) in biological systems. Future studies focusing on the absolute quantification of this lipid in a broader range of tissues and disease states will be crucial for a more complete understanding of its physiological and pathophysiological significance.

References

- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncotarget.com [oncotarget.com]

- 4. Lipidomics investigations into the tissue phospholipidomic landscape of invasive ductal carcinoma of the breast - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07368G [pubs.rsc.org]

- 5. holcapek.upce.cz [holcapek.upce.cz]

- 6. mdpi.com [mdpi.com]

- 7. repositori.udl.cat [repositori.udl.cat]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cdk1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 10. cyclin-dependent-kinases-cdks | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 11. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Nomenclature of Glycerophosphocholines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glycerophosphocholines, a ubiquitous class of phospholipids, are fundamental components of cellular membranes and precursors to essential signaling molecules. A precise and universally understood nomenclature is paramount for researchers in lipidomics, cell biology, and drug development to ensure clarity, facilitate data comparison, and foster collaboration. This in-depth technical guide provides a comprehensive overview of the systematic and common nomenclature of glycerophosphocholines, supplemented with quantitative data, detailed experimental protocols, and visual representations of key metabolic pathways.

Core Structure and Stereospecific Numbering (sn)

The foundational structure of a glycerophosphocholine is a glycerol backbone. The stereochemistry of this glycerol is crucial and is unambiguously defined using the stereospecific numbering (sn) system. In this system, the glycerol molecule is depicted in a Fischer projection with the hydroxyl group at carbon 2 (C2) pointing to the left. The carbons are then numbered sequentially from top to bottom as sn-1, sn-2, and sn-3.[1] Naturally occurring glycerophospholipids predominantly exist in the sn-glycero-3-phospho configuration.

The basic glycerophosphocholine structure consists of:

-

A glycerol backbone.

-

Fatty acids attached to the sn-1 and sn-2 positions via ester or ether linkages.

-

A phosphocholine head group attached to the sn-3 position.

Systematic and Common Nomenclature

The nomenclature of glycerophosphocholines can be approached from several levels of detail, from the general class to the specific molecular species.

2.1. Class-Level Nomenclature:

At the broadest level, these lipids are referred to as glycerophosphocholines . The LIPID MAPS classification system categorizes them under the main class [GP01].[2] A common abbreviation for phosphatidylcholine, a major subclass of glycerophosphocholines, is PC .[2]

2.2. Subclass-Level Nomenclature:

Glycerophosphocholines are further divided into subclasses based on the nature of the linkage of the fatty acid chains at the sn-1 and sn-2 positions:

-

1,2-Diacyl-sn-glycero-3-phosphocholine (Phosphatidylcholine): This is the most common subclass, where two fatty acids are attached via ester bonds. The systematic name clearly indicates the diacyl nature and the stereochemistry. The common name is phosphatidylcholine.

-

1-Alkyl-2-acyl-sn-glycero-3-phosphocholine (Ether Phosphatidylcholine): In this subclass, the sn-1 position has a fatty alcohol attached via an ether linkage, while the sn-2 position has a fatty acid attached via an ester linkage.[3]

-

1-(1Z-alkenyl)-2-acyl-sn-glycero-3-phosphocholine (Plasmalogen): This subclass features a fatty alcohol attached at the sn-1 position via a vinyl ether linkage.[3]

2.3. Species-Level Nomenclature:

This level of nomenclature specifies the total number of carbons and double bonds in the fatty acid chains, but not their individual identities or positions. For example, PC(34:1) refers to a phosphatidylcholine with a total of 34 carbons and one double bond across both fatty acid chains.

2.4. Molecular Species-Level Nomenclature:

The most detailed level of nomenclature specifies the exact fatty acids at the sn-1 and sn-2 positions. The format is typically [Headgroup]([sn-1 fatty acid]/[sn-2 fatty acid]). For instance, PC(16:0/18:1) denotes a phosphatidylcholine with palmitic acid (16 carbons, 0 double bonds) at the sn-1 position and oleic acid (18 carbons, 1 double bond) at the sn-2 position.[2][4]

Shorthand Notation in Lipidomics

In high-throughput lipidomics studies, a shorthand notation is often employed for brevity and computational processing. The LIPID MAPS shorthand notation is widely adopted.[5]

-

PC(16:0/18:1(9Z)) : This notation provides the highest level of structural detail, specifying the exact fatty acids and the position and stereochemistry (Z for cis) of the double bond in the sn-2 chain.[2][4]

-

PC(O-16:0/18:1) : The 'O-' prefix indicates an ether linkage at the sn-1 position.[3]

-

PC(P-16:0/18:1) : The 'P-' prefix indicates a plasmalogen (vinyl ether linkage) at the sn-1 position.[3]

-

LPC(18:1/0:0) : This denotes a lysophosphatidylcholine, where one of the fatty acid chains is absent (hydrolyzed).

Quantitative Data of Common Glycerophosphocholines

The physical and chemical properties of glycerophosphocholines are determined by the nature of their constituent fatty acids. The following table summarizes some of the most common fatty acids found in glycerophosphocholines and the molecular weights of representative phosphatidylcholine species.

| Fatty Acid Common Name | Shorthand Notation | Molecular Weight ( g/mol ) |

| Palmitic acid | 16:0 | 256.42 |

| Stearic acid | 18:0 | 284.48 |

| Oleic acid | 18:1(9Z) | 282.46 |

| Linoleic acid | 18:2(9Z,12Z) | 280.45 |

| Arachidonic acid | 20:4(5Z,8Z,11Z,14Z) | 304.47 |

| Docosahexaenoic acid (DHA) | 22:6(4Z,7Z,10Z,13Z,16Z,19Z) | 328.49 |

| Phosphatidylcholine Species | Shorthand Notation | Molecular Weight ( g/mol ) |

| Dipalmitoylphosphatidylcholine | PC(16:0/16:0) | 734.04 |

| 1-Palmitoyl-2-oleoyl-phosphatidylcholine | PC(16:0/18:1) | 760.08 |

| Distearoylphosphatidylcholine | PC(18:0/18:0) | 790.15[6] |

| 1-Stearoyl-2-arachidonoyl-phosphatidylcholine | PC(18:0/20:4) | 810.13 |

| 1-Stearoyl-2-docosahexaenoyl-phosphatidylcholine | PC(18:0/22:6) | 834.14 |

Experimental Protocols

The accurate identification and quantification of glycerophosphocholines rely on robust experimental procedures. Below are detailed methodologies for their extraction and analysis.

5.1. Protocol for Total Lipid Extraction from Cells (Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.[7]

Materials:

-

Cell pellet

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Homogenize the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. Use a volume of solvent that is 20 times the volume of the cell pellet.

-

Vortex the mixture vigorously for 15 minutes at room temperature.

-

Centrifuge the mixture at 2,000 x g for 10 minutes to separate the solid debris.

-

Collect the supernatant (the single-phase extract).

-

Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

-

Vortex the mixture and centrifuge at 2,000 x g for 10 minutes.

-

Carefully remove the upper aqueous phase.

-

Wash the lower organic phase twice with a 1:1 (v/v) mixture of methanol:0.9% NaCl.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in an appropriate solvent for subsequent analysis.

5.2. Protocol for Glycerophosphocholine Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed analysis of glycerophosphocholine species.[8][9]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate

-

Gradient: A linear gradient from 40% to 100% Mobile Phase B over 20 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 50 °C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Precursor ion scan for m/z 184.07 (characteristic phosphocholine headgroup fragment) to identify all PC species.

-

Product Ion Scans: For selected precursor ions to confirm the identity and elucidate the fatty acid composition.

-

Collision Energy: Optimized for fragmentation of the specific lipid class.

Signaling and Metabolic Pathways

Glycerophosphocholines are not merely structural components; they are central players in various metabolic and signaling pathways.

6.1. Glycerophosphocholine Catabolic Pathway

The breakdown of phosphatidylcholine to glycerophosphocholine (GPC) and subsequently to glycerol-3-phosphate and free choline is a critical pathway for choline homeostasis and the generation of signaling precursors.[5]

Caption: The catabolic pathway of phosphatidylcholine.

6.2. Kennedy Pathway for de novo Phosphatidylcholine Biosynthesis

The Kennedy pathway describes the primary route for the synthesis of phosphatidylcholine from choline.[1][10]

Caption: The Kennedy pathway for phosphatidylcholine synthesis.

This guide provides a foundational understanding of glycerophosphocholine nomenclature, essential for any scientist working with these critical biomolecules. Adherence to these standardized naming conventions will undoubtedly enhance the clarity and impact of future research in this dynamic field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycerophosphocholine | C8H20NO6P | CID 11234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. How to Optimize Phospholipid Extraction Techniques? [eureka.patsnap.com]

- 8. Glycerophosphocholine molecular species profiling in the biological tissue using UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved Structural Characterization of Glycerophospholipids and Sphingomyelins with Real-Time Library Searching - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The glycerophosphocholine acyltransferase Gpc1 contributes to phosphatidylcholine biosynthesis, long-term viability, and embedded hyphal growth in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

quantification of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC by LC-MS/MS

An Application Note and Protocol for the Quantification of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC by LC-MS/MS

Application Note

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-Phosphatidylcholine (SAPC), also denoted as PC(18:0/22:4), is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids that are essential components of cellular membranes. PCs are involved in numerous biological functions, including membrane-mediated cell signaling and the regulation of lipid metabolism. The fatty acid composition of PCs, such as the presence of stearic acid (18:0) and adrenic acid (22:4), can significantly influence membrane properties and cellular processes. Accurate quantification of specific PC species like SAPC is crucial for understanding their roles in health and disease, making it a key area of interest in lipidomics for biomarker discovery and drug development.

Principle of the Method

This protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique ideal for the quantification of specific lipid molecules in complex biological matrices.[1] The method involves chromatographic separation of SAPC from other lipid species using a reversed-phase C18 or C30 column, followed by detection using a triple quadrupole mass spectrometer.[2][3] Quantification is achieved using Multiple Reaction Monitoring (MRM) mode. In positive ionization mode, the protonated SAPC molecule ([M+H]⁺) is selected as the precursor ion. This ion is then fragmented in the collision cell, and a specific product ion, characteristic of the phosphocholine headgroup (m/z 184.07), is monitored.[4] The high specificity of this precursor-to-product ion transition allows for reliable quantification, even in the presence of isobaric interferences. An appropriate internal standard is used to correct for matrix effects and variations in sample preparation and instrument response.[5][6]

Experimental Protocol

1. Materials and Reagents

-

Solvents: LC-MS grade methanol, chloroform, isopropanol (IPA), acetonitrile (ACN), and water.

-

Reagents: Ammonium formate, formic acid.

-

Internal Standard (IS): A non-endogenous phosphatidylcholine with a structure similar to SAPC, such as PC(17:0/17:0) or a deuterated analog.

-

Biological Matrix: Plasma, serum, cell lysates, or tissue homogenates.

2. Sample Preparation: Modified Bligh & Dyer Extraction

This protocol is a widely used liquid-liquid extraction method for lipids.[7]

-

Thaw frozen biological samples (e.g., 50 µL of plasma) on ice.

-

In a clean glass tube, add the sample.

-

Spike the sample with the internal standard (e.g., 10 µL of 10 µg/mL PC(17:0/17:0) in methanol).

-

Add 600 µL of methanol and vortex thoroughly for 30 seconds.[3]

-

Add 1000 µL of chloroform and vortex for another 30 seconds.[3]

-

Add 500 µL of water to induce phase separation and vortex for 1 minute.[3]

-

Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.[3]

-

Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., ACN/IPA/Water 65:30:5 v/v/v) for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A UHPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.7 µm)[2] |

| Mobile Phase A | 60:40 ACN:Water (v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Mobile Phase B | 90:10 IPA:ACN (v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 12.0 | |

| 15.0 | |

| 15.1 | |

| 20.0 |